REACTION_SMILES
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[CH3:55][C:56]#[N:57].[CH:37](=[O:38])[c:39]1[cH:40][c:41]([B:44]([OH:45])[OH:46])[cH:42][s:43]1.[K+:52].[K+:53].[K+:54].[O-:59][C:60]([CH3:61])=[O:62].[O-:63][C:64]([CH3:65])=[O:66].[P:20]([O:21][CH2:29][c:30]1[cH:31][cH:32][c:33]([Cl:36])[cH:34][cH:35]1)([O:22][CH2:23][CH3:24])([O:25][CH2:26][CH3:27])=[O:28].[P:47]([O-:48])([O-:49])([O-:50])=[O:51].[Pd+2:58].[c:1]1([P:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH2:29]([c:30]1[cH:31][cH:32][c:33]([Cl:36])[cH:34][cH:35]1)[c:41]1[cH:40][c:39]([CH:37]=[O:38])[s:43][cH:42]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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O=Cc1cc(B(O)O)cs1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOP(=O)(OCC)OCc1ccc(Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
|
|
Type
|
product
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Smiles
|
O=Cc1cc(Cc2ccc(Cl)cc2)cs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |